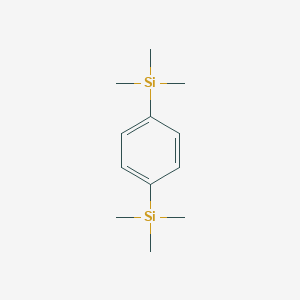

1,4-Bis(trimethylsilyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

trimethyl-(4-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBTKMAZQNKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157223 | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-70-5 | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, p-phenylenebis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,4-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Bis(trimethylsilyl)benzene, a versatile organosilicon compound. Known by synonyms such as p-Phenylenebis(trimethylsilane), this compound serves various roles in chemical synthesis and materials science.[1][2][3][4] It is notably used as a precursor for developing silicon carbide coatings and as a secondary standard in quantitative NMR (qNMR) spectroscopy.[3][5] This document collates essential physical data, outlines standard experimental methodologies for their determination, and presents a logical framework for understanding the structure-property relationships of this compound.

Core Physical and Chemical Data

This compound is a symmetrical aromatic compound where two trimethylsilyl (B98337) groups are attached to a benzene (B151609) ring at the para positions. This structure significantly influences its physical characteristics, rendering it a solid at room temperature.[3]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂Si₂ | [2][6] |

| Molecular Weight | 222.47 g/mol | [1][2][3][6] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 91-94 °C | [2][3][5] |

| 92-96 °C | ||

| 94 °C | ||

| 96 °C | [7] | |

| Boiling Point | 194 °C at 742 mmHg | [2][3][5] |

| Flash Point | 175 °C (closed cup) | [5] |

| CAS Number | 13183-70-5 | [1][2][3][4] |

| InChI Key | NVRBTKMAZQNKPX-UHFFFAOYSA-N | [3][5][6] |

Experimental Protocols for Property Determination

While the provided sources are chemical data repositories and do not detail the specific experimental conditions for the listed values, this section outlines the standard methodologies that are typically employed in a laboratory setting to determine these key physical properties.

Melting Point Determination

The melting point of a crystalline solid like this compound is a sharp indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle liquefies are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.

-

Pressure Correction: Since the boiling point is reported at 742 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation would be applied if the measurement were taken at a different ambient pressure.[2][3]

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical connections between its structural features and its observed physical state and properties.

Caption: Logical flow from molecular structure to physical properties.

References

- 1. This compound (CAS 13183-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound CAS#: 13183-70-5 [m.chemicalbook.com]

- 3. 1,4-双(三甲基甲硅烷基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 96 13183-70-5 [sigmaaldrich.com]

- 6. This compound | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

1,4-Bis(trimethylsilyl)benzene chemical structure

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)benzene for Researchers and Drug Development Professionals

Introduction

This compound is an organosilicon compound characterized by a central benzene (B151609) ring substituted with two trimethylsilyl (B98337) groups at the para positions.[1][2] Its unique chemical and physical properties, including thermal stability and utility as a protecting group, make it a valuable reagent in organic synthesis.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications relevant to research and development in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

The fundamental structure of this compound consists of a benzene ring with trimethylsilyl groups at the 1 and 4 positions.[1]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₁₂H₂₂Si₂ | [2][3][4] |

| Molecular Weight | 222.47 g/mol | [2][4] |

| CAS Number | 13183-70-5 | [2][3][4] |

| IUPAC Name | trimethyl-(4-trimethylsilylphenyl)silane | [4] |

| InChI | 1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | [3] |

| InChIKey | NVRBTKMAZQNKPX-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=C(C=C1)--INVALID-LINK--(C)C | [1] |

| Synonyms | p-Bis(trimethylsilyl)benzene, 1,4-Phenylenebis(trimethylsilane) | [2][5][6] |

Physicochemical Properties

This compound is typically a white crystalline solid.[1] It is insoluble in water but soluble in various organic solvents such as deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d6), and deuterated methanol (B129727) (CD₃OD).[1][7]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White crystals or solid | [1] |

| Melting Point | 91-94 °C | [8] |

| Boiling Point | 194 °C at 742 mmHg | [8] |

| Flash Point | 175 °C (closed cup) | |

| Water Solubility | Insoluble (log₁₀WS: -6.81 mol/L, predicted) | [1][5] |

| Octanol/Water Partition Coefficient | logP: 2.777 (predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Data | Reference |

| ¹H NMR | Aromatic protons: ~7.4 ppm (singlet). Methyl protons: ~0.1 ppm (singlet).[7] | [4][7] |

| ¹³C NMR | Aromatic carbons and methyl carbons. | [4] |

| ²⁹Si NMR | Data available. | [4] |

| Mass Spec (EI) | Key fragments (m/z): 73 (base peak), 207. | [4] |

| IR Spectroscopy | Data available from sources like the Coblentz Society collection. | [4][9] |

| UV/Visible | λmax: 278 nm (in Methanol). | [1][10] |

Synthesis and Experimental Protocols

A common method for the synthesis of aryl-silanes, including this compound, involves the reaction of a dihalogenated benzene with an excess of chlorotrimethylsilane (B32843) in the presence of magnesium.[11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard-type Reaction

This protocol is a generalized procedure based on established methods for silylation of aryl halides.[11][12]

-

Preparation: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with magnesium turnings and a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF).[11]

-

Initiation: A small amount of an initiator, like iodine or 1,2-dibromoethane, may be added to activate the magnesium.[11]

-

Reaction: A solution of 1,4-dihalobenzene (e.g., 1,4-dibromobenzene (B42075) or 1,4-dichlorobenzene) and a molar excess of chlorotrimethylsilane in the same solvent is added dropwise to the stirred magnesium suspension.[11][12]

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by techniques like GC-MS.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by pouring it into an aqueous solution, such as saturated sodium bicarbonate or ammonium (B1175870) chloride.[12]

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.[12]

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.[12]

Applications in Research and Development

This compound serves multiple roles in chemical research and development.

-

Internal Standard in Quantitative NMR (qNMR): Due to its simple ¹H NMR spectrum with two sharp singlets that typically do not overlap with analyte signals, and its chemical stability, it is an excellent internal standard for the accurate quantification of small organic molecules.[7][8]

-

Organic Synthesis: It is used as a building block and a protecting group in organic synthesis.[1] The trimethylsilyl groups can be replaced by other functional groups, allowing for the synthesis of various substituted benzene derivatives.

-

Materials Science: It acts as a precursor for the synthesis of silicon-containing materials. For instance, it has been used in plasma-assisted chemical vapor deposition (CVD) to create silicon carbide coatings.[8]

-

Precursor to Reactive Intermediates: Arylsilanes like 1,2-bis(trimethylsilyl)benzene (B95815) are key starting materials for generating highly reactive intermediates such as benzynes, which are valuable in constructing complex molecules.[11][12]

Caption: Key application areas of this compound.

Experimental Protocol: Use as a qNMR Internal Standard

-

Purity Assessment: Ensure the purity of the this compound standard is accurately known.

-

Sample Preparation: Accurately weigh a specific amount of the analyte and the this compound internal standard.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[7][8]

-

NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

-

Data Processing: Carefully integrate the distinct signals of the analyte and the internal standard (e.g., the aromatic proton signal of this compound).

-

Calculation: Use the integral values, the number of protons corresponding to each signal, the molecular weights, and the initial masses to calculate the purity or concentration of the analyte using the established qNMR equation.[7]

Conclusion

This compound is a versatile and important compound for professionals in research and drug development. Its well-defined structure and properties make it an invaluable tool, from serving as a reliable standard in analytical chemistry to acting as a key building block in the synthesis of novel materials and complex organic molecules. The detailed protocols and data presented in this guide offer a solid foundation for its effective application in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. This compound | 13183-70-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. bipm.org [bipm.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. d-nb.info [d-nb.info]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)benzene

CAS Number: 13183-70-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-bis(trimethylsilyl)benzene, a versatile organosilicon compound. It covers its chemical and physical properties, synthesis, key applications, and relevant safety information. This document is intended to be a valuable resource for professionals in research, development, and quality control, particularly those utilizing quantitative analytical techniques and materials science.

Chemical and Physical Properties

This compound is a symmetrical aromatic compound featuring two trimethylsilyl (B98337) groups in the para position of a benzene (B151609) ring. This structure imparts unique properties, making it a valuable tool in various scientific disciplines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13183-70-5 | [1] |

| Molecular Formula | C₁₂H₂₂Si₂ | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 91-94 °C | |

| Boiling Point | 194 °C at 742 mmHg | |

| Solubility | Insoluble in water. Soluble in various organic solvents such as CDCl₃, DMSO-d₆, and CD₃OD. | |

| InChI Key | NVRBTKMAZQNKPX-UHFFFAOYSA-N | |

| SMILES | C--INVALID-LINK--(C)c1ccc(cc1)--INVALID-LINK--(C)C |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature, which is well-characterized.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Two singlets are typically observed: one for the 18 equivalent protons of the two trimethylsilyl groups and another for the 4 equivalent aromatic protons. The chemical shifts are solvent-dependent. |

| ¹³C NMR | Signals corresponding to the methyl carbons of the trimethylsilyl groups and the aromatic carbons are observed. |

| Infrared (IR) Spectroscopy | Characteristic peaks for Si-C stretching, C-H stretching (aromatic and aliphatic), and aromatic ring vibrations are present. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This approach avoids the use of hazardous reagents like hexamethylphosphoramide (B148902) (HMPA).[2]

Experimental Protocol: Grignard Reaction Synthesis

This protocol is a representative example based on established Grignard reaction principles for arylsilanes.

Objective: To synthesize this compound from a 1,4-dihalobenzene.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1,4-dibromobenzene in anhydrous THF.

-

Initiation: Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.

-

Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

-

Silylation: Cool the reaction mixture to 0 °C. Add chlorotrimethylsilane dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or a similar organic solvent.

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or sublimation to yield pure this compound.

Applications

This compound has two primary applications: as a standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and as a precursor in the chemical vapor deposition (CVD) of silicon carbide films.

Quantitative NMR (qNMR) Internal Standard

Due to its chemical stability, the presence of two distinct and sharp singlets in its ¹H NMR spectrum, and its suitable chemical shift range, this compound is an excellent internal standard for qNMR. It is particularly useful for the quantification of small organic molecules.

Objective: To determine the purity of a sample using this compound as an internal standard.

Materials:

-

Analyte of interest

-

This compound (high purity)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-precision analytical balance

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the analyte and this compound into a vial.

-

Dissolve the mixture in a precise volume of the chosen deuterated solvent.

-

-

NMR Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis. Key parameters to optimize include:

-

Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard.

-

Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio.

-

Pulse Angle: A 90° pulse is typically used.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the known number of protons for both the analyte and this compound.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Precursor for Silicon Carbide (SiC) Coatings

This compound can be used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to produce silicon carbide (SiC) films. These films are known for their hardness, chemical inertness, and thermal stability, making them suitable for various applications, including protective coatings and semiconductor devices.

Objective: To deposit a silicon carbide thin film onto a substrate using PECVD.

Apparatus:

-

PECVD reactor with a vacuum chamber, substrate heater, gas delivery system, and plasma source (e.g., radio frequency generator).

-

Substrates (e.g., silicon wafers).

-

This compound as the precursor.

-

Carrier gas (e.g., Argon).

Procedure:

-

Substrate Preparation: Clean the substrates to remove any contaminants.

-

Chamber Preparation: Load the substrates into the PECVD chamber. Evacuate the chamber to a base pressure.

-

Deposition:

-

Heat the substrate to the desired deposition temperature.

-

Introduce the this compound vapor into the chamber, typically using a carrier gas. The precursor may need to be heated to achieve sufficient vapor pressure.

-

Introduce any other reactant or carrier gases.

-

Ignite the plasma by applying power to the RF generator.

-

Maintain the desired pressure, temperature, gas flow rates, and plasma power for the duration of the deposition to achieve the desired film thickness.

-

-

Cooling and Unloading: After deposition, turn off the plasma and gas flow, and allow the substrates to cool under vacuum before unloading.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable compound with well-defined properties and significant applications in analytical chemistry and materials science. Its utility as a qNMR standard is well-established, providing a reliable method for the accurate quantification of various analytes, which is of particular importance in the pharmaceutical industry. Furthermore, its potential as a precursor for SiC coatings highlights its relevance in the development of advanced materials. This guide provides essential technical information to support the effective and safe use of this compound in a research and development setting.

References

1,4-Bis(trimethylsilyl)benzene molecular weight

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)benzene

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document details its chemical and physical properties, spectroscopic data, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C12H22Si2, is an aromatic compound where two trimethylsilyl (B98337) groups are attached to a benzene (B151609) ring at the para positions.[1][2] It is commonly used in organic synthesis and as a standard in analytical chemistry.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 222.47 g/mol | [1][3][4] |

| Chemical Formula | C12H22Si2 | [1][2][5] |

| CAS Number | 13183-70-5 | [1][2][5] |

| Appearance | White solid or crystals | [2] |

| Melting Point | 91-94 °C | |

| Boiling Point | 194 °C at 742 mmHg | |

| ¹H NMR Chemical Shift | δ: 0.25 (s, 18H, Si(CH₃)₃), 7.49 (s, 4H, ArH) | [6] |

| ¹³C NMR Chemical Shift | δ: -1.2 (Si(CH₃)₃), 133.0 (Ar-C), 138.0 (Ar-C-Si) | [1] |

| ²⁹Si NMR Chemical Shift | δ: -4.3 | [7] |

Applications in Research and Development

This compound serves several critical roles in scientific research:

-

Quantitative NMR (qNMR) Standard : Due to its chemical stability and the presence of sharp, well-defined signals in NMR spectra, it is employed as a secondary standard for the quantitative analysis of organic molecules.[6] The eighteen equivalent protons of the two trimethylsilyl groups provide a strong singlet, facilitating accurate integration.

-

Internal Standard : In ¹H NMR spectroscopy, it is used as an internal standard for the quantification of small organic molecules, particularly in deuterated solvents like DMSO-d6.

-

Precursor in Materials Science : It is a precursor for the development of silicon carbide coatings through processes like plasma-assisted chemical vapor deposition (CVD).

-

Building Block in Organic Synthesis : The trimethylsilyl groups can be modified or can influence the reactivity of the benzene ring, making it a useful intermediate in the synthesis of more complex molecules.[2]

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Grignard-type reaction, adapted from procedures for similar arylsilanes.[8]

Materials:

-

1,4-Dichlorobenzene or 1,4-Dibromobenzene

-

Magnesium turnings

-

Chlorotrimethylsilane (Me₃SiCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (as an initiator)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A dry three-necked flask is equipped with a magnetic stirrer, a condenser, and an addition funnel under a nitrogen atmosphere.

-

Magnesium turnings and a crystal of iodine are added to the flask.

-

A solution of 1,4-dihalobenzene in anhydrous THF is prepared. A small amount is added to the magnesium to initiate the Grignard reaction.

-

Once the reaction begins, the remaining 1,4-dihalobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Chlorotrimethylsilane is then added dropwise to the Grignard reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or sublimation to yield this compound as a white solid.

Protocol for Use as an Internal Standard in qNMR

This protocol outlines the use of this compound as an internal standard for determining the purity of an analyte.[6]

Materials:

-

Analyte of interest

-

This compound (BTMSB) as the internal standard

-

Deuterated NMR solvent (e.g., DMSO-d6, CDCl₃)

-

High-precision analytical balance

-

NMR spectrometer

Procedure:

-

Accurately weigh a specific amount of the analyte and the internal standard (BTMSB) into a vial.

-

Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent.

-

Acquire the ¹H NMR spectrum of the solution. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

-

Integrate the well-resolved signals of the analyte and the singlet from the trimethylsilyl protons of BTMSB.

-

Calculate the purity of the analyte using the following equation:

Purityanalyte (%) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( mstd / manalyte ) × Puritystd (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molecular weight

-

m = Mass

-

Puritystd = Purity of the internal standard

-

Visualized Workflow

The following diagram illustrates the workflow for using this compound as an internal standard in quantitative NMR.

Caption: Workflow for quantitative NMR using this compound.

References

- 1. This compound | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (CAS 13183-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound - p-Phenylenebis(trimethylsilane) [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. bipm.org [bipm.org]

- 7. rsc.org [rsc.org]

- 8. d-nb.info [d-nb.info]

Technical Guide: Physicochemical Properties of 1,4-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of 1,4-Bis(trimethylsilyl)benzene, including established values and detailed experimental protocols for their determination.

Core Physicochemical Data

This compound is a solid organic compound with the chemical formula C₆H₄[Si(CH₃)₃]₂. Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in various chemical syntheses.

Data Summary

The reported melting and boiling points for this compound are summarized below. Variations in the melting point range can be attributed to differences in sample purity and the specific methodology employed for determination.

| Physical Property | Value | Conditions |

| Melting Point | 88 - 96 °C | Atmospheric Pressure |

| Boiling Point | 194 °C | at 742 mmHg |

Note: Literature values for the melting point range between 88°C and 96°C[1][2][3][4][5][6][7]. The boiling point is consistently reported at 194°C at a pressure of 742 mmHg[1][2][3][4][6].

Experimental Protocols

The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is widely used due to its accuracy and the small sample size required. A pure substance typically exhibits a sharp melting range of 1-2°C.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar) or a Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10] If necessary, pulverize the crystalline solid into a fine powder.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[8][10] Repeat until the sample is packed to a height of 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8][10]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9][11]

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of a liquid. For a solid compound like this compound, the sample must first be melted to perform this test.

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., a Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread for attachment

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.[12][13]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]

-

Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level.[12] Gently heat the side arm of the Thiele tube.[12][13] The convection currents in the oil will ensure uniform heating.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[12][13]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] This occurs when the vapor pressure of the substance equals the atmospheric pressure.[12]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the melting and boiling points of a solid organic compound using the capillary methods described.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. This compound | 13183-70-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound CAS#: 13183-70-5 [m.chemicalbook.com]

- 3. This compound 96 13183-70-5 [sigmaaldrich.com]

- 4. This compound 96 13183-70-5 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 13183-70-5 [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-bis(trimethylsilyl)benzene. It includes detailed spectral data, experimental protocols for data acquisition, and a structural representation to aid in the interpretation of the NMR spectra. This document is intended for professionals in research and development who utilize NMR spectroscopy for structural elucidation and quantitative analysis.

Introduction

This compound is a useful organosilicon compound frequently employed as an internal standard in quantitative NMR (qNMR) due to its chemical inertness and simple, well-defined NMR signals.[1][2] A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for its proper application and for the accurate analysis of other compounds. This guide presents the key spectral features of this compound, supported by tabulated data and a detailed experimental methodology.

Molecular Structure and NMR Active Nuclei

The structure of this compound possesses a high degree of symmetry, with a plane of symmetry passing through the benzene (B151609) ring. This symmetry dictates the number of unique signals observed in its NMR spectra. The key nuclei giving rise to NMR signals are the protons (¹H) of the aromatic ring and the methyl groups of the trimethylsilyl (B98337) (TMS) substituents, as well as the carbon atoms (¹³C) of the benzene ring and the TMS groups.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying two distinct signals corresponding to the two types of equivalent protons. The chemical shifts are solvent-dependent.[1] The data presented below is for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | ~7.4 | Singlet | 4H |

| Trimethylsilyl Protons (Si(CH₃)₃) | ~0.1 | Singlet | 18H |

¹³C NMR Spectral Data

The symmetry of the molecule results in a simplified ¹³C NMR spectrum. There are three distinct signals: one for the methyl carbons of the TMS groups, and two for the aromatic carbons (one for the silicon-substituted carbons and one for the proton-bearing carbons). The data below is for a sample in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-Si) | ~140 |

| Aromatic Carbons (C-H) | ~133 |

| Trimethylsilyl Carbons (-CH₃) | ~-1.5 |

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

For ¹H NMR: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.

-

For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v TMS.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

The spectra can be acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.[1]

For ¹H NMR Spectroscopy:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | Standard single pulse (zg30) |

| Relaxation Delay (d1) | 5 s (to ensure full relaxation) |

| Number of Scans (ns) | 16 |

| Acquisition Time (aq) | ~4 s |

| Spectral Width (sw) | ~20 ppm |

For ¹³C NMR Spectroscopy:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | Proton-decoupled single pulse (zgpg30) |

| Relaxation Delay (d1) | 10 s (longer delay for quaternary carbons) |

| Number of Scans (ns) | 1024 |

| Acquisition Time (aq) | ~1 s |

| Spectral Width (sw) | ~250 ppm |

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals for ¹H NMR.

Logical Workflow for NMR Analysis

The process of obtaining and interpreting the NMR spectra of this compound can be summarized in the following workflow.

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 1,4-Bis(trimethylsilyl)benzene

This technical guide provides a comprehensive overview of the mass spectrometry data for 1,4-Bis(trimethylsilyl)benzene, tailored for researchers, scientists, and professionals in drug development. The document outlines the key mass spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its fragmentation pathway.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Fragment |

| 222 | 25.0 | [M]⁺ (Molecular Ion) |

| 207 | 100.0 | [M - CH₃]⁺ |

| 192 | 5.0 | [M - 2CH₃]⁺ |

| 149 | 10.0 | [M - Si(CH₃)₃]⁺ |

| 73 | 80.0 | [Si(CH₃)₃]⁺ |

Data compiled from publicly available spectral databases.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general method for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS).

2.1. Sample Preparation

This compound is a solid at room temperature and is sufficiently volatile for GC-MS analysis.

-

Sample Dissolution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

-

Dilution: From the stock solution, prepare a working solution of approximately 10-100 µg/mL for injection. The final concentration should be optimized based on instrument sensitivity.

2.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

2.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

2.4. Data Acquisition and Analysis

Acquire the mass spectra across the entire chromatographic run. The mass spectrum of the peak corresponding to this compound can be obtained by averaging the scans across the chromatographic peak and subtracting the background spectrum.

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a predictable pattern characteristic of silylated aromatic compounds. The primary fragmentation events involve the loss of methyl groups and the cleavage of the silicon-carbon bond.

Caption: Fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-bis(trimethylsilyl)benzene. It details the characteristic vibrational modes of this organosilicon compound, offers established experimental protocols for spectral acquisition, and presents a logical workflow for its analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize vibrational spectroscopy for structural elucidation and quality control.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a unique fingerprint arising from the vibrations of its constituent functional groups: the para-disubstituted benzene (B151609) ring and two trimethylsilyl (B98337) (TMS) substituents. The key to interpreting its spectrum lies in recognizing the distinct absorption bands associated with these moieties.

The quantitative data presented below is derived from the National Institute of Standards and Technology (NIST) reference spectrum, acquired in a solution of carbon tetrachloride (CCl4) and carbon disulfide (CS2).[1]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Intensity |

| ~2955 | Asymmetric C-H stretch | -CH₃ in Si(CH₃)₃ | Strong |

| ~2895 | Symmetric C-H stretch | -CH₃ in Si(CH₃)₃ | Medium |

| ~1485 | Aromatic C=C stretch | p-disubstituted benzene | Medium |

| ~1440 | Asymmetric C-H deformation | -CH₃ in Si(CH₃)₃ | Medium |

| ~1380 | Aromatic C=C stretch | p-disubstituted benzene | Medium |

| ~1250 | Symmetric C-H deformation (umbrella mode) | -CH₃ in Si(CH₃)₃ | Very Strong |

| ~1100 | In-plane C-H bending | p-disubstituted benzene | Strong |

| ~840 | Out-of-plane C-H wag / Si-C stretch & CH₃ rock | p-disubstituted benzene / Si(CH₃)₃ | Very Strong |

| ~755 | Si-C stretch & CH₃ rock | Si(CH₃)₃ | Strong |

| ~690 | Ring bending | p-disubstituted benzene | Medium |

Key Vibrational Mode Analysis

The infrared spectrum of this compound can be logically dissected into contributions from the trimethylsilyl groups and the central benzene ring.

Trimethylsilyl (Si(CH₃)₃) Group Vibrations:

-

C-H Stretching: The methyl groups of the TMS substituents give rise to characteristic asymmetric and symmetric stretching vibrations observed around 2955 cm⁻¹ and 2895 cm⁻¹, respectively.

-

Symmetric CH₃ Deformation: A very strong and sharp absorption band around 1250 cm⁻¹ is a hallmark of the Si(CH₃)₃ group and is attributed to the symmetric CH₃ deformation, often referred to as the "umbrella" mode.[2]

-

Si-C Stretching and CH₃ Rocking: A complex and strong absorption pattern is typically observed in the 865-750 cm⁻¹ region. For this compound, prominent bands appear around 840 cm⁻¹ and 755 cm⁻¹. These arise from the coupling of Si-C stretching and CH₃ rocking vibrations. The band at 840 cm⁻¹ is particularly intense due to the overlap with the out-of-plane C-H wagging of the para-substituted benzene ring.[2]

Para-Disubstituted Benzene Ring Vibrations:

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. For this molecule, bands are observed around 1485 cm⁻¹ and 1380 cm⁻¹.

-

In-Plane C-H Bending: Absorptions due to the in-plane bending of the aromatic C-H bonds are expected in the 1300-1000 cm⁻¹ range. A strong band is present at approximately 1100 cm⁻¹.

-

Out-of-Plane C-H Bending (Wagging): The substitution pattern on a benzene ring strongly influences the position of the out-of-plane C-H bending vibrations. For para-disubstituted rings, a strong absorption is expected in the 860-790 cm⁻¹ range. In the case of this compound, this band is observed around 840 cm⁻¹ and is a key diagnostic feature.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed methodologies for the two most common techniques for analyzing solid samples like this compound.

Potassium Bromide (KBr) Pellet Method

This technique is suitable for obtaining high-quality transmission spectra of solid samples.

Materials:

-

This compound

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Cool the KBr in a desiccator.

-

Sample Preparation: Place approximately 1-2 mg of this compound into the agate mortar.

-

Grinding: Thoroughly grind the sample into a fine, uniform powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum (with an empty sample holder or a pure KBr pellet) and then the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Solution-Phase Spectroscopy

This method is useful for obtaining spectra of the compound in a dissolved state, which can minimize intermolecular interactions that may be present in the solid state.

Materials:

-

This compound

-

Spectroscopy-grade carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). Caution: These solvents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Demountable liquid transmission cell with appropriate windows (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 5-10% w/v). Ensure the compound is fully dissolved.

-

Cell Assembly: Assemble the liquid transmission cell according to the manufacturer's instructions, using a spacer of appropriate path length (e.g., 0.1 mm).

-

Cell Filling: Carefully inject the solution into the cell using a syringe, ensuring no air bubbles are trapped in the light path.

-

Analysis: Place the filled cell in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum using a cell filled with the pure solvent. Then, record the sample spectrum. The spectrometer software will automatically subtract the solvent's absorption bands. Note that CCl₄ is largely transparent above 1300 cm⁻¹, while CS₂ is useful for the region below 1300 cm⁻¹.[1]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for the analysis of this compound using IR spectroscopy.

References

Synthesis of 1,4-Bis(trimethylsilyl)benzene from 1,4-Dihalobenzene: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Bis(trimethylsilyl)benzene is a valuable building block in organic synthesis, serving as a precursor for various organic compounds, including pharmaceuticals and materials.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound starting from 1,4-dihalobenzenes. The core methodologies discussed are the Grignard-mediated silylation and the Wurtz-Fittig reaction. This document furnishes detailed experimental protocols, comparative data on reaction conditions and yields, and graphical representations of reaction pathways and experimental workflows to facilitate practical application in a research and development setting.

Introduction

The introduction of trimethylsilyl (B98337) (TMS) groups onto an aromatic ring is a critical transformation in synthetic chemistry. The resulting arylsilanes are versatile intermediates used in cross-coupling reactions and as precursors for reactive species like arynes.[2] this compound, in particular, offers a stable, bifunctional scaffold for the construction of complex molecular architectures. The most common and economically viable starting materials for its synthesis are 1,4-dihalobenzenes (e.g., 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene). This guide details the most effective methods for this conversion.

Synthetic Methodologies

Two principal methods are employed for the synthesis of this compound from its dihalogenated precursors: Grignard-mediated silylation and the Wurtz-Fittig reaction.

Grignard-Mediated Silylation

This approach involves the formation of a di-Grignard reagent from a 1,4-dihalobenzene, which is then quenched with an electrophilic silicon source, typically chlorotrimethylsilane (B32843) (Me₃SiCl). This method is often preferred due to its relatively high yields and the availability of milder reaction protocols.

Reaction Pathway:

The overall transformation proceeds via the in-situ formation of a di-Grignard reagent, which acts as a potent nucleophile to displace the chloride from two equivalents of chlorotrimethylsilane.

Caption: General pathway for Grignard-mediated synthesis.

Experimental Protocols:

While many early procedures utilized carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA), recent advancements allow the reaction to be performed efficiently in safer solvents like tetrahydrofuran (B95107) (THF).[2][3][4]

Protocol 1: Improved Synthesis in THF using an Entrainment Agent [2] This method, adapted from the synthesis of the 1,2-isomer, uses 1,2-dibromoethane (B42909) as an "entrainer" to activate the magnesium surface.[2]

-

Apparatus Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing addition funnel. The system is flame-dried under a stream of nitrogen.

-

Reagent Charging: The flask is charged with magnesium turnings (4.0 eq) and anhydrous THF.

-

Initiation: A solution of 1,4-dibromobenzene (B42075) (1.0 eq), chlorotrimethylsilane (8.0 eq), and 1,2-dibromoethane (0.4 eq) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by gentle refluxing.

-

Reaction: The remainder of the solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 45 minutes to 1 hour.[2]

-

Workup: The reaction is cooled in an ice bath and cautiously quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a classic method for forming carbon-carbon bonds by reacting aryl halides and alkyl halides with sodium metal.[5] This reaction can be adapted for C-Si bond formation to synthesize organosilicon compounds.[6][7][8]

Reaction Pathway:

The mechanism can involve either the formation of radical intermediates or an organosodium species that acts as a nucleophile.[8]

References

- 1. Page loading... [guidechem.com]

- 2. d-nb.info [d-nb.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wurtz fittig reaction mechanism [unacademy.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Grignard Reaction for 1,4-Bis(trimethylsilyl)benzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(trimethylsilyl)benzene via the Grignard reaction. This organosilicon compound is a valuable building block in organic synthesis and materials science, and serves as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] This document details the reaction mechanism, experimental protocols, and key data points for its successful preparation.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 1,4-dibromobenzene (B42075) is a classic example of a Grignard reaction. The process involves two main stages:

-

Formation of the Bis-Grignard Reagent: Magnesium metal reacts with 1,4-dibromobenzene in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the bis-Grignard reagent, 1,4-phenylenebis(magnesium bromide). This reaction requires an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

-

Silylation: The bis-Grignard reagent then acts as a potent nucleophile, attacking the silicon atom of a silylating agent, most commonly chlorotrimethylsilane (B32843) (TMSCl). Two equivalents of the silylating agent are required to react with both Grignard functionalities on the benzene (B151609) ring, yielding the desired this compound and magnesium salts as byproducts.

The overall balanced chemical equation for the reaction is:

C₆H₄Br₂ + 2 Mg → C₆H₄(MgBr)₂ C₆H₄(MgBr)₂ + 2 (CH₃)₃SiCl → C₆H₄[Si(CH₃)₃]₂ + 2 MgBrCl

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established Grignard reaction procedures and patent literature describing similar transformations.[2]

2.1. Materials and Reagents

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Chlorotrimethylsilane (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Pentane (B18724) or hexane (B92381) for recrystallization

2.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.3. Procedure

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Initiation of Grignard Reagent Formation: The flask is charged with magnesium turnings and a small crystal of iodine. Anhydrous THF is added to cover the magnesium. A solution of 1,4-dibromobenzene in anhydrous THF is prepared and added to the dropping funnel. A small amount of the 1,4-dibromobenzene solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Formation of the Bis-Grignard Reagent: Once the reaction has initiated, the remaining 1,4-dibromobenzene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the bis-Grignard reagent.

-

Silylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of chlorotrimethylsilane in anhydrous THF is added to the dropping funnel and then added dropwise to the stirred Grignard reagent solution. The addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent such as pentane or hexane to afford this compound as a white crystalline solid.[2]

Data Presentation

The following table summarizes the key quantitative parameters for a representative synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1,4-Dibromobenzene | 1.0 | eq | Limiting Reagent |

| Magnesium | 2.2 | eq | Slight excess to ensure complete reaction |

| Chlorotrimethylsilane | 2.2 | eq | Slight excess to ensure complete silylation |

| Reaction Conditions | |||

| Solvent | Anhydrous THF | - | |

| Grignard Formation Temp. | Reflux | °C | ~66 °C |

| Grignard Formation Time | 2 | hours | After completion of addition |

| Silylation Temperature | 0 - 10 | °C | During addition |

| Silylation Time | 12 | hours | Stirring at room temperature |

| Product | |||

| Product | This compound | - | |

| Theoretical Yield | Based on 1,4-dibromobenzene | g | |

| Actual Yield | 60-80 | % | Dependent on reaction conditions and purity of reagents |

| Melting Point | 91-94 | °C | [1][3] |

| Boiling Point | 194 / 742 | °C / mmHg | [1][3] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Flowchart of the experimental procedure for this compound synthesis.

Characterization

The identity and purity of the final product can be confirmed by various analytical techniques:

-

¹H NMR: The proton NMR spectrum of this compound shows two characteristic signals. The eighteen equivalent protons of the two trimethylsilyl (B98337) groups appear as a singlet at approximately 0.25 ppm. The four equivalent aromatic protons appear as a singlet at around 7.4 ppm. The chemical shifts can vary slightly depending on the deuterated solvent used.[4]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl groups and signals for the aromatic carbons.

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight (222.47 g/mol ).[5]

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 91-94 °C.[1][3]

Safety Precautions

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will react with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere of nitrogen or argon.

-

Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. The rate of addition of the alkyl halide should be carefully controlled to maintain a manageable reaction rate.

-

Corrosive Reagents: Chlorotrimethylsilane is corrosive and moisture-sensitive, releasing HCl upon contact with water. It should be handled with appropriate personal protective equipment, including gloves and safety glasses.

-

Quenching: The quenching of the reaction with an aqueous solution is also exothermic and can cause the low-boiling ether solvent to boil. The quenching solution should be added slowly and with cooling.

Conclusion

The Grignard reaction is a robust and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield of the desired product. The resulting high-purity compound is a versatile reagent for further synthetic transformations and a reliable standard for analytical applications.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. US6686492B2 - Preparation of organosilicon intermediate and their derivatives in a novel grignard process - Google Patents [patents.google.com]

- 3. 1,4-双(三甲基甲硅烷基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. bipm.org [bipm.org]

- 5. This compound [webbook.nist.gov]

A Technical Guide to High-Purity 1,4-Bis(trimethylsilyl)benzene for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, quality specifications, and critical applications of high-purity 1,4-Bis(trimethylsilyl)benzene, a key reference standard in quantitative analysis.

This technical guide provides a comprehensive overview of high-purity this compound, a versatile organosilicon compound with significant applications in pharmaceutical analysis, particularly as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For researchers, scientists, and drug development professionals, understanding the commercial landscape, purity specifications, and experimental protocols involving this compound is crucial for ensuring accurate and reproducible results.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable chemical suppliers. The purity levels and specifications can vary between suppliers and product grades. Below is a summary of quantitative data compiled from publicly available information from major suppliers.

| Supplier | Product Number (Example) | Purity Specification | Melting Point (°C) | Boiling Point (°C) | Analysis Method |

| MilliporeSigma (formerly Sigma-Aldrich) | 438936 | 96%[1][2] | 91-94 (lit.)[1][2] | 194 / 742 mmHg (lit.)[1][2] | Not specified |

| USP-1800122 | Pharmaceutical Primary Standard | Not specified | Not specified | Conforms to USP specifications | |

| Tokyo Chemical Industry (TCI) | B2463 | >97.0% | 92.0 - 96.0 | Not specified | Gas Chromatography (GC) |

| Alkali Scientific | 438936-5G | Not specified | Not specified | Not specified | Not specified |

It is important to note that for critical applications, obtaining a lot-specific Certificate of Analysis (COA) from the supplier is essential to get precise purity values and a detailed impurity profile. The United States Pharmacopeia (USP) also offers a pharmaceutical primary standard of this compound, which guarantees a high level of purity and characterization.[3]

Experimental Protocol: Purity Determination of a Drug Substance using Quantitative NMR (qNMR)

The following is a detailed methodology for the determination of the purity of a drug substance using high-purity this compound as an internal standard (IS) in qNMR. This protocol is based on established principles and guidelines.[3][4]

Objective: To accurately determine the mass fraction purity of a drug substance.

Materials:

-

High-purity this compound (purity must be known and certified)

-

Drug substance to be analyzed

-

Deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d, Methanol-d4). The solvent must dissolve both the drug substance and the internal standard and should not have signals that overlap with the signals of interest.[4]

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Analytical balance (accurate to at least 0.01 mg)

-

NMR tubes

Procedure:

-

Sample Preparation: a. Accurately weigh a specific amount of the high-purity this compound internal standard into a clean, dry vial. b. Accurately weigh a specific amount of the drug substance into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration. c. Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent. Ensure complete dissolution. d. Transfer the solution to an NMR tube.

-

NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Optimize the spectrometer parameters, including shimming, to achieve a high-resolution spectrum with good line shape. c. Set the acquisition parameters for quantitative analysis. This includes:

- A 90° pulse angle.

- A long relaxation delay (D1), which should be at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest for both the analyte and the internal standard. A typical starting point is a D1 of 30-60 seconds.

- Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. d. Acquire the 1H NMR spectrum.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to ensure all peaks have a pure absorption line shape. c. Apply a baseline correction to the entire spectrum. d. Integrate the selected non-overlapping signals for both the drug substance and the this compound internal standard. For this compound, the singlet from the 18 equivalent protons of the two trimethylsilyl (B98337) groups is typically used.

-

Purity Calculation: The mass fraction purity of the drug substance (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte = Integral of the signal for the analyte

-

N_analyte = Number of protons corresponding to the integrated analyte signal

-

I_IS = Integral of the signal for the internal standard (this compound)

-

N_IS = Number of protons for the integrated internal standard signal (typically 18)

-

M_analyte = Molar mass of the analyte

-

M_IS = Molar mass of the internal standard (222.47 g/mol )

-

m_analyte = Mass of the analyte

-

m_IS = Mass of the internal standard

-

P_IS = Purity of the internal standard

-

Workflow for Drug Purity Determination by qNMR

The logical flow of the qNMR experiment for determining the purity of a drug substance can be visualized as follows:

This technical guide provides a foundational understanding of high-purity this compound for its application in research and drug development. By utilizing high-quality reference standards and following robust experimental protocols, scientists can ensure the accuracy and reliability of their quantitative analyses.

References

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Bis(trimethylsilyl)benzene (CAS No. 13183-70-5), a compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂Si₂[1][2][3][4] |

| Molecular Weight | 222.47 g/mol [1][2][3][4] |

| Appearance | White to light yellow powder or crystal[5] |

| Melting Point | 91-94 °C (lit.)[1] |

| Boiling Point | 194 °C at 742 mmHg (lit.)[1] |

| Flash Point | 175 °C (347 °F) - closed cup[1] |

| Form | Solid[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation[6] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[6] |

Personal Protective Equipment (PPE)